Ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
The compound contains a 3,4,5-trimethoxyphenyl group, which is a versatile pharmacophore known for its bioactivity . This compound is part of a broader class of benzimidazole derivatives, which are known for their diverse biological activities.
Preparation Methods
The synthesis of Ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with o-phenylenediamine under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with various molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions disrupt critical cellular processes, leading to the inhibition of cancer cell growth and proliferation . The compound also affects signaling pathways, including the ERK2 pathway, which is involved in cell survival and proliferation .
Comparison with Similar Compounds
Ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other similar compounds, such as:
Colchicine: An anti-gout agent that also contains a trimethoxyphenyl group and inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also contains a trimethoxyphenyl group.
Trimetrexate and Trimethoprim: Both are DHFR inhibitors with a trimethoxyphenyl group.
These compounds share the trimethoxyphenyl group, which contributes to their bioactivity, but differ in their overall structure and specific applications.
Biological Activity
Ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H23N3O6. The compound features a tetrahydropyrimido structure linked to a trimethoxyphenyl group. Its unique structure contributes to its biological activities.
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit notable antimicrobial properties. This compound has shown potential against various pathogenic strains. For example:
- In vitro studies have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.39 µg/ml against resistant strains like MRSA .
2. Anticancer Properties
The compound is also being investigated for its anticancer potential. Studies utilizing the Biginelli reaction have highlighted the ability of similar structures to induce apoptosis in cancer cells. The mechanism often involves:
- Inhibition of cell proliferation through interference with DNA synthesis.
- Induction of cell cycle arrest , particularly in the G1 phase .
3. Antiviral Activity
There are indications that compounds within this class may act as selective inhibitors of HIV transcription. This activity is attributed to their ability to interact with viral enzymes crucial for replication .
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation reactions between ethyl acetoacetate and appropriate aldehydes in the presence of catalysts such as cerium chloride.
- Refluxing conditions are often employed to facilitate the reaction and achieve high yields (up to 96%) .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound and its derivatives:
Properties
Molecular Formula |
C22H23N3O6 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C22H23N3O6/c1-5-31-21(27)17-18(12-10-15(28-2)19(30-4)16(11-12)29-3)25-14-9-7-6-8-13(14)23-22(25)24-20(17)26/h6-11,17-18H,5H2,1-4H3,(H,23,24,26) |
InChI Key |
RXQUEENFWSBNQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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